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molecular formula C8H11NO B139353 3-Methoxy-2-methylaniline CAS No. 19500-02-8

3-Methoxy-2-methylaniline

Cat. No. B139353
M. Wt: 137.18 g/mol
InChI Key: OPXLVWLFDKRYRB-UHFFFAOYSA-N
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Patent
US08741926B2

Procedure details

TFA (40.7 mL, 548 mmol) was added to a solution of N-(tert-butyloxycarbonyl)-3-methoxy-2-methylaniline, in dichloromethane (500 mL). After 2 h at room temperature, TFA (40.7 mL, 548 mmol) was added and the resulting mixture was stirred at room temperature overnight. Then, volatiles were evaporated. The residue was triturated with toluene (100 mL) and diisopropylether (250 mL), filtered off and washed with diisopropyl ether (100 mL) to give 56.3 g of the title product as a TFA salt: m/z=138 (M+H)+. The TFA salt was transformed to the free aniline by treatment with NaHCO3.
Name
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
40.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.C(OC([NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[C:17]=1[CH3:24])=O)(C)(C)C>ClCCl>[CH3:23][O:22][C:18]1[C:17]([CH3:24])=[C:16]([CH:21]=[CH:20][CH:19]=1)[NH2:15]

Inputs

Step One
Name
Quantity
40.7 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)C
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
40.7 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with toluene (100 mL) and diisopropylether (250 mL)
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with diisopropyl ether (100 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C(=C(N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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